Meprylcaine hydrochloride

Description

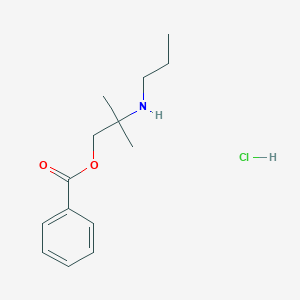

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-methyl-2-(propylamino)propyl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWKAGQNOMUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045341 | |

| Record name | Meprylcaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-03-6 | |

| Record name | 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprylcaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprylcaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meprylcaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(benzoyloxy)-1,1-dimethylethyl]propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPRYLCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR843X5GXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meprylcaine Hydrochloride: A Dual-Action Neuroactive Agent – An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanism of action of meprylcaine hydrochloride, a fascinating and complex molecule with a dual identity as both a local anesthetic and a psychostimulant. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of its interactions with its primary and secondary targets, offering field-proven insights into its pharmacological profile.

Introduction: The Dichotomy of Meprylcaine

Meprylcaine hydrochloride is a synthetic, ester-type local anesthetic that has garnered significant interest in neuropharmacological research.[1] Structurally related to procaine, it shares the classic tripartite structure of local anesthetics: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.[2] However, unlike many of its counterparts, meprylcaine exhibits a pronounced secondary activity as a potent inhibitor of monoamine transporters.[1][3] This dual mechanism of action—blockade of voltage-gated sodium channels and inhibition of dopamine, norepinephrine, and serotonin reuptake—positions meprylcaine as a unique tool for studying the interplay between local anesthesia, monoaminergic signaling, and central nervous system excitability.[1][4]

This guide will first elucidate the canonical mechanism of action of meprylcaine as a local anesthetic, focusing on its interaction with voltage-gated sodium channels. Subsequently, it will explore its off-target effects on monoamine transporters, which are responsible for its stimulant properties. Finally, detailed experimental protocols for characterizing these interactions will be provided, alongside a discussion of the structure-activity relationships that govern its dual pharmacology.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The hallmark of local anesthetics is their ability to reversibly block the initiation and propagation of action potentials in excitable tissues, most notably neurons.[5][6] This is achieved through the direct inhibition of voltage-gated sodium channels (VGSCs), which are critical for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[5][6][7]

The interaction of meprylcaine with VGSCs is a state-dependent process. In its uncharged, lipophilic form, meprylcaine readily crosses the neuronal membrane.[5][8] Once inside the slightly more acidic intracellular environment, it becomes protonated, and this ionized form is the primary active species that binds to the sodium channel.[8] The binding site for local anesthetics is located within the inner pore of the channel, specifically involving amino acid residues in the S6 transmembrane segments of domains III and IV of the channel's α-subunit.[1][5] This binding is most effective when the channel is in the open or inactivated state, a phenomenon known as use-dependent or phasic block.[5][9] By binding to and stabilizing the inactivated state of the sodium channel, meprylcaine prevents the conformational changes necessary for channel reactivation, thereby raising the threshold for electrical excitation and ultimately blocking nerve conduction.[5]

Figure 1: Mechanism of Meprylcaine's action on voltage-gated sodium channels.

Off-Target Mechanism: Inhibition of Monoamine Transporters

A distinguishing feature of meprylcaine is its potent inhibitory action on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This activity is responsible for its psychostimulant effects, which are akin to those of cocaine.[1][4] By blocking the reuptake of these key neurotransmitters from the synaptic cleft, meprylcaine elevates their extracellular concentrations, leading to enhanced monoaminergic signaling in the brain.[1]

The inhibition of monoamine transporters by meprylcaine is a competitive process.[10] While specific IC50 values for meprylcaine are not widely reported, studies on its close structural analog, dimethocaine, provide valuable insights. Dimethocaine exhibits a Ki of 1.4 µM and an IC50 of 1.2 µM for the dopamine transporter, indicating a potency only slightly less than that of cocaine.[11] It is reasonable to infer that meprylcaine possesses a similar affinity for DAT.

| Transporter | Meprylcaine IC50 (µM) | Dimethocaine IC50 (µM) |

| Dopamine Transporter (DAT) | Data not available | 1.2[11] |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

| Serotonin Transporter (SERT) | Data not available | Data not available |

Table 1: Inhibitory concentrations of meprylcaine and its analog dimethocaine on monoamine transporters.

This dual mechanism has significant implications. The stimulant properties of meprylcaine can contribute to its abuse potential and are also linked to an increased risk of seizures, particularly with chronic administration.[1][4] The interaction with the serotonin transporter, in particular, has been shown to modulate convulsion thresholds through interactions with 5-HT2C receptors.[1]

Figure 2: Meprylcaine's inhibitory action on monoamine transporters.

Experimental Protocols for Mechanistic Characterization

To rigorously assess the dual mechanism of action of meprylcaine, two key experimental techniques are indispensable: patch-clamp electrophysiology for studying its effects on voltage-gated sodium channels and radioligand binding assays for quantifying its interaction with monoamine transporters.

Whole-Cell Patch-Clamp Electrophysiology for VGSC Blockade

This protocol outlines the methodology for characterizing the inhibitory effects of meprylcaine on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) heterologously expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To determine the potency and state-dependence of meprylcaine-induced blockade of a specific VGSC subtype.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Transiently or stably transfect the cells with the cDNA encoding the desired human Nav channel α-subunit (e.g., Nav1.7) and any necessary β-subunits.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

-

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Maintain a holding potential of -120 mV to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

-

Experimental Paradigms:

-

Tonic Block: Apply test pulses from the holding potential at a low frequency (e.g., 0.1 Hz) and perfuse the cells with increasing concentrations of meprylcaine hydrochloride to determine the concentration-dependent inhibition of the peak sodium current.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence of meprylcaine to assess the cumulative block with repeated channel opening.

-

State-Dependence: Vary the holding potential to alter the proportion of channels in the resting versus inactivated states and measure the potency of meprylcaine at each potential.

-

-

Data Analysis:

-

Fit the concentration-response data for tonic block to the Hill equation to determine the IC50 value.

-

Analyze the decay of the current amplitude during the pulse train to quantify the rate and extent of use-dependent block.

-

Figure 3: Experimental workflow for patch-clamp electrophysiology.

Radioligand Binding Assay for Monoamine Transporter Inhibition

This protocol describes a competitive binding assay to determine the affinity of meprylcaine for the dopamine transporter using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of meprylcaine for the dopamine transporter.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or from brain tissue known to be rich in DAT (e.g., striatum).

-

-

Assay Components:

-

Radioligand: A high-affinity DAT ligand, such as [³H]CFT (WIN 35,428), a cocaine analog.

-

Test Compound: Meprylcaine hydrochloride at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of meprylcaine.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the meprylcaine concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 4: Experimental workflow for radioligand binding assay.

Structure-Activity Relationships (SAR)

The dual activity of meprylcaine can be understood by examining its molecular structure in the context of the SAR for both local anesthetics and monoamine transporter inhibitors.

-

Local Anesthetic Activity: The lipophilic aromatic ring is crucial for penetrating the nerve membrane. The ester linkage, while contributing to its classification, is also a point of metabolic vulnerability, leading to a shorter duration of action compared to amide-type local anesthetics. The tertiary amine at the hydrophilic end is essential for the molecule's ability to become protonated and bind to the intracellular side of the sodium channel.

-

Monoamine Transporter Inhibition: The overall shape and charge distribution of the meprylcaine molecule allow it to fit into the binding pocket of monoamine transporters, which is also the binding site for cocaine. The N-propyl group on the amine likely contributes to its affinity for these transporters. Structure-activity studies of related compounds have shown that modifications to the aromatic ring and the amino alcohol portion can significantly alter the potency and selectivity for DAT, NET, and SERT.

Conclusion and Future Directions

Meprylcaine hydrochloride is a compelling example of a dual-action neuroactive compound. Its primary mechanism as a voltage-gated sodium channel blocker is well-established and consistent with other local anesthetics. However, its significant off-target activity as a monoamine transporter inhibitor sets it apart and provides a valuable research tool for exploring the complex interplay between different neuronal signaling systems.

For drug development professionals, the case of meprylcaine underscores the importance of comprehensive pharmacological profiling to identify both on-target and off-target activities. The stimulant properties of meprylcaine, while a liability in a clinical local anesthetic, could be explored for other therapeutic applications with careful structural modifications to optimize its activity profile. Future research should focus on obtaining precise quantitative data for meprylcaine's interaction with all monoamine transporter subtypes and the full panel of voltage-gated sodium channel isoforms. Such data will be invaluable for building more accurate models of its action and for guiding the design of new molecules with enhanced selectivity and improved therapeutic indices.

References

-

Basic pharmacology of local anaesthetics - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

-

Local Anesthetics: Review of Pharmacological Considerations - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Local anesthetic - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Local Anaesthetics - Part One - LITFL. (2021, August 23). Retrieved February 20, 2026, from [Link]

-

Pharmacology Local Anesthetics. (n.d.). Retrieved February 20, 2026, from [Link]

-

Meprylcaine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

What is the mechanism of Mepivacaine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 20, 2026, from [Link]

- Sato T, Kitayama S, Mitsuhata C, Ikeda T, Morita K, Dohi T. Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics. Naunyn Schmiedebergs Arch Pharmacol. 2000 Feb;361(2):223-30.

- Morita, K., Hamamoto, M., Arai, S., Kitayama, S., Irifune, M., Kawahara, M., ... & Dohi, T. (2005). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain research, 1057(1-2), 153-160.

-

MEPRYLCAINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 20, 2026, from [Link]

- Gatley, S. J., Yu, D. W., Fowler, J. S., MacGregor, R. R., Schlyer, D. J., Dewey, S. L., ... & Wolf, A. P. (1994). In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter. Journal of neurochemistry, 62(5), 1873-1881.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxybuprocaine Hydrochloride | 5987-82-6 | Benchchem [benchchem.com]

- 11. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]

Discovery and synthesis of Meprylcaine hydrochloride

An In-Depth Technical Guide to the Discovery and Synthesis of Meprylcaine Hydrochloride

Abstract

Meprylcaine hydrochloride is a synthetic compound recognized for its dual functionality as a local anesthetic and a monoamine transporter inhibitor.[1] This guide provides a comprehensive technical overview of its historical discovery, a detailed, field-proven protocol for its chemical synthesis, and an exploration of its complex pharmacological profile. We will dissect the causal mechanisms behind the synthetic pathway, from esterification to salt formation, and elucidate its primary mode of action as a voltage-gated sodium channel blocker. Furthermore, this document explores its secondary activity as an inhibitor of dopamine, norepinephrine, and serotonin reuptake, a property that positions it as a valuable tool in neuropharmacological research.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of Meprylcaine hydrochloride.

Discovery and Historical Context

Meprylcaine, also known by the trade name Oracaine, emerged from the mid-20th-century pursuit of synthetic local anesthetics to serve as alternatives to cocaine.[3][4][5] While the groundbreaking work of Nils Löfgren and Bengt Lundqvist in Sweden led to the discovery of lidocaine in the 1940s, parallel research was being conducted elsewhere.[6] The development of Meprylcaine is documented in patents granted to Julian R. Reasenberg and Samuel D. Goldberg in 1947 and 1956.[2] Classified as a benzoate ester, its structure was designed to achieve effective nerve blockade while exploring the structure-activity relationships of this chemical class.[3][4]

Chemical Synthesis: A Self-Validating Protocol

The synthesis of Meprylcaine hydrochloride is a robust two-step process that involves an initial esterification to form the Meprylcaine free base, followed by a salt formation step to produce the stable, crystalline hydrochloride salt.[1] This pathway is efficient and scalable for both laboratory and industrial production.[1]

Rationale and Mechanistic Insights

The synthesis is predicated on two fundamental organic reactions:

-

Base-Catalyzed Esterification: The first step involves the reaction of an amino alcohol (2-methyl-2-(propylamino)-1-propanol) with an acid chloride (benzoyl chloride).[1][2] The presence of a strong base, such as sodium hydroxide, is critical. It deprotonates the hydroxyl group of the amino alcohol, converting it into a more potent alkoxide nucleophile. This enhanced nucleophilicity is necessary for an efficient attack on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester linkage and yielding the oily Meprylcaine free base.[3][4][5] Controlling the temperature is crucial to prevent side reactions.[3][4][5]

-

Acid-Base Reaction (Salt Formation): The tertiary amine group in the Meprylcaine free base makes it oily, relatively unstable, and poorly soluble in aqueous solutions. To create a pharmaceutically viable product, it is converted to its hydrochloride salt. This is achieved by treating the base with concentrated hydrochloric acid in an exothermic acid-base reaction.[1][3] The resulting salt is a stable, white crystalline solid with enhanced water solubility, making it suitable for formulation.[1] Recrystallization from a solvent like isopropanol serves as the final purification step.[3][4][5]

Visualized Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis of Meprylcaine hydrochloride.

Detailed Experimental Protocol

Materials:

-

N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine (2-methyl-2-(propylamino)-1-propanol)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Isopropanol

Procedure:

-

Preparation of Aqueous Base: Prepare a solution by dissolving 30 g of sodium hydroxide in 700 ml of water in a suitable reaction vessel.

-

Addition of Amino Alcohol: To this basic solution, add 78 g of N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine.

-

Addition of Solvent: Add 300 ml of diethyl ether to the mixture.

-

Esterification Reaction: While stirring vigorously and cooling the vessel in an ice bath, add 70 ml of benzoyl chloride dropwise. The rate of addition must be controlled such that the internal temperature does not exceed 30°C.[3][4][5]

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[3][4][5]

-

Workup: Transfer the mixture to a separatory funnel. Remove and discard the lower aqueous layer. Wash the remaining ether layer with water, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Isolation of Free Base: Evaporate the ether under reduced pressure to yield the Meprylcaine free base as a yellow oil.[3][4][5]

-

Salt Formation: Slowly and carefully add 45 ml of concentrated hydrochloric acid to the oil. This reaction is highly exothermic, and significant heat will be generated.[1][3][4][5]

-

Crystallization: Upon cooling, the reaction mixture will solidify into a pasty solid. Allow this solid to dry.

-

Purification: Dissolve the crude solid in a minimal amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, which will induce the formation of white crystals of Meprylcaine hydrochloride.[1][3][4][5]

-

Final Isolation: Filter the resulting slurry to collect the crystals. A second recrystallization from isopropanol can be performed if higher purity is desired. The final product should be white crystals with a melting point of 150-151°C.[3][4][5]

Pharmacological Profile and Mechanism of Action

Meprylcaine's biological activity is defined by two distinct mechanisms, making it a subject of interest in both clinical and research settings.

Primary Mechanism: Local Anesthesia via Sodium Channel Blockade

The principal mechanism of action for Meprylcaine as a local anesthetic is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][7] This action is the basis for its ability to prevent the initiation and propagation of nerve impulses.[1]

-

Membrane Permeation: As a weak base, the uncharged form of the Meprylcaine molecule crosses the lipid-rich neuronal membrane.[1][8]

-

Intracellular Protonation: Once inside the more acidic cytoplasm of the neuron, an equilibrium is established, and a portion of the molecules become protonated (charged).[1][8]

-

Channel Binding: This charged, cationic form then binds to a specific receptor site located within the inner pore of the alpha subunit of the voltage-gated sodium channel.[1]

-

Inhibition of Action Potential: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[7][8][9] By blocking the generation and conduction of nerve impulses, a transient and reversible loss of sensation is achieved in the localized area.[1]

Sources

- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]

- 2. Meprylcaine - Wikipedia [en.wikipedia.org]

- 3. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]

- 4. Meprylcaine | 495-70-5 [chemicalbook.com]

- 5. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]

- 6. jvsmedicscorner.com [jvsmedicscorner.com]

- 7. medkoo.com [medkoo.com]

- 8. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 9. Facebook [cancer.gov]

Meprylcaine Hydrochloride: A Comprehensive Technical Review of a Dual-Action Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprylcaine hydrochloride, also known as Oracaine, is a synthetic, ester-type local anesthetic with a unique pharmacological profile characterized by a dual mechanism of action. In addition to its primary function as a blocker of voltage-gated sodium channels to produce local anesthesia, meprylcaine also exhibits significant inhibitory activity on monoamine transporters. This comprehensive technical guide provides an in-depth review of the chemistry, synthesis, pharmacology, mechanism of action, historical context, and analytical methodologies related to meprylcaine hydrochloride. The document is intended to serve as a valuable resource for researchers and professionals in drug development, offering a detailed understanding of this compound's properties and potential applications in neuropharmacological research.

Introduction

Local anesthetics are essential in clinical practice for the temporary blockade of nerve conduction, leading to a loss of sensation in a specific area of the body. Meprylcaine hydrochloride is a member of the ester class of local anesthetics and is structurally related to compounds like dimethocaine.[1] What sets meprylcaine apart is its additional capacity to inhibit the reuptake of key neurotransmitters, including dopamine, norepinephrine, and serotonin, a property it shares with cocaine.[2] This dual action makes it a compound of significant interest for studying the neurobiological underpinnings of stimulant actions and reward pathways.[1] Despite its intriguing pharmacological profile, meprylcaine has seen limited contemporary clinical use, largely being supplanted by newer local anesthetics with more favorable safety and efficacy profiles.[3] This guide aims to provide a thorough examination of the available scientific literature on meprylcaine hydrochloride, from its historical development to its current applications in research.

Chemical and Physical Properties

Meprylcaine hydrochloride is the hydrochloride salt of meprylcaine. The chemical and physical properties of meprylcaine hydrochloride are summarized in the table below.

| Property | Value |

| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate;hydrochloride |

| Other Names | Oracaine, Epirocaine |

| CAS Number | 956-03-6[4] |

| Molecular Formula | C₁₄H₂₂ClNO₂[5] |

| Molecular Weight | 271.78 g/mol [5] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and ethanol |

Synthesis of Meprylcaine Hydrochloride

The synthesis of meprylcaine hydrochloride is a multi-step process that begins with the esterification of an amino alcohol, followed by the formation of the hydrochloride salt. The primary precursors for this synthesis are 2-methyl-2-(propylamino)-1-propanol and benzoyl chloride.[2]

The synthesis can be outlined in the following steps:

-

Esterification: 2-methyl-2-(propylamino)-1-propanol is reacted with benzoyl chloride in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

-

Salt Formation: The resulting meprylcaine free base is then treated with hydrochloric acid to form the more stable and water-soluble meprylcaine hydrochloride salt.

Figure 1: Synthetic pathway of Meprylcaine Hydrochloride.

This synthetic route is well-established and has been described in the patent literature.[2]

Pharmacology and Mechanism of Action

The pharmacological effects of meprylcaine hydrochloride are a result of its two distinct molecular targets: voltage-gated sodium channels and monoamine transporters.

Local Anesthetic Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for meprylcaine's local anesthetic effect is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][3] This action is common to all local anesthetics and is responsible for the inhibition of nerve impulse initiation and propagation.

The process can be broken down as follows:

-

Membrane Permeation: Meprylcaine, a weak base, exists in both charged (cationic) and uncharged (neutral) forms at physiological pH. The uncharged form is lipid-soluble and can readily cross the nerve cell membrane.

-

Intracellular Ionization: Once inside the neuron, the equilibrium shifts, and a portion of the meprylcaine molecules become protonated, forming the active cationic species.

-

Channel Blockade: The cationic form of meprylcaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

By blocking these channels, meprylcaine increases the threshold for electrical excitability in the nerve, effectively preventing the transmission of pain signals.[1]

Figure 2: Mechanism of Meprylcaine's local anesthetic action.

Monoamine Transporter Inhibition

A distinguishing feature of meprylcaine is its ability to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[2] This action is similar to that of cocaine and results in an increased concentration of these neurotransmitters in the synapse, leading to a stimulant effect on the central nervous system.[1]

The chronic inhibition of the norepinephrine transporter by meprylcaine has been shown to contribute to a sensitization to seizures.[1] Furthermore, its effect on the serotonin transporter can interact with 5-HT2C receptors, which also modulates convulsion thresholds.[1] This dual functionality makes meprylcaine a valuable tool for researchers studying the complex interplay between local anesthetics, monoaminergic systems, and neurological excitability.[1]

Historical Perspective and Clinical Use

Meprylcaine, also marketed under the trade name Oracaine, is considered an older amide-type local anesthetic.[3] Its initial development and clinical use date back to the mid-20th century. A 1958 publication by Truant detailed early pharmacological studies of the compound.[6] U.S. patents for the synthesis of meprylcaine were granted in 1947 and 1956.[2]

While it was used for local and regional anesthesia, including in dental procedures, its clinical use has significantly declined.[3][4] This is primarily due to the development of newer local anesthetics, such as lidocaine and mepivacaine, which offer improved safety and efficacy profiles.[3] Consequently, meprylcaine is now mainly of historical and research interest.[3]

Toxicology and Safety Profile

The toxicological profile of meprylcaine hydrochloride is similar to that of other local anesthetics, with the central nervous and cardiovascular systems being the primary targets at higher exposures.[3]

-

Central Nervous System (CNS) Toxicity: At high concentrations, meprylcaine can cause CNS stimulation, leading to tremors and convulsions. This is exacerbated by its inhibitory effect on monoamine transporters.[7]

-

Cardiovascular Toxicity: Systemic absorption of high doses can lead to cardiovascular effects, including arrhythmias.[3]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic studies of meprylcaine hydrochloride in humans are limited in the contemporary scientific literature. However, based on its chemical structure as an ester-type local anesthetic, some general pharmacokinetic properties can be inferred.

-

Absorption: The rate and extent of systemic absorption depend on the site of injection, dosage, and the presence of a vasoconstrictor.[8]

-

Distribution: Once absorbed, meprylcaine would be distributed throughout the body.[9]

-

Metabolism: As an ester-type local anesthetic, meprylcaine is likely rapidly hydrolyzed in the plasma by pseudocholinesterases.[1] This is in contrast to amide-type local anesthetics, which are primarily metabolized in the liver.

-

Excretion: The metabolites of meprylcaine are expected to be excreted by the kidneys.[9]

The lack of recent and detailed human ADME data is a significant knowledge gap for this compound.[10][11][12]

Analytical Methods

The quantification of meprylcaine hydrochloride in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of meprylcaine in biological samples would typically involve the following steps:

-

Sample Preparation: This usually involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix (e.g., plasma, blood).[13]

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection is a common method for the quantification of meprylcaine.[14]

Figure 3: General workflow for HPLC analysis of Meprylcaine.

Experimental Protocols

In Vitro Assessment of Sodium Channel Blockade (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[16][17] A detailed protocol to assess the effect of meprylcaine hydrochloride on a specific sodium channel subtype, such as NaV1.5, would involve the following steps:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.

-

Electrophysiological Recording:

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.[18]

-

Establish a whole-cell recording configuration.

-

Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -20 mV).

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing various concentrations of meprylcaine hydrochloride.

-

Data Analysis: Measure the peak sodium current before and after drug application to determine the concentration-dependent block. Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the current.

In Vitro Assessment of Monoamine Transporter Inhibition (Synaptosome Uptake Assay)

A synaptosome uptake assay is a common method to evaluate the inhibitory effects of compounds on monoamine transporters.[19][20][21][22] A protocol to assess the effect of meprylcaine on the dopamine transporter (DAT) would include:

-

Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from a specific brain region rich in the transporter of interest (e.g., rat striatum for DAT).[22]

-

Uptake Assay:

-

Pre-incubate the synaptosomes with various concentrations of meprylcaine hydrochloride or a vehicle control.

-

Initiate the uptake by adding a radiolabeled substrate, such as [³H]dopamine.

-

Incubate for a short period at 37°C to allow for transporter-mediated uptake.

-

-

Termination and Measurement: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Determine the concentration-dependent inhibition of [³H]dopamine uptake by meprylcaine and calculate the IC50 value.

Conclusion

Meprylcaine hydrochloride is a fascinating molecule with a dual mechanism of action that has made it a valuable tool in neuropharmacological research. While its clinical use as a local anesthetic has been largely superseded by newer agents with more favorable profiles, its ability to inhibit monoamine transporters continues to provide insights into the complex mechanisms of the central nervous system. This technical guide has provided a comprehensive overview of the chemistry, synthesis, pharmacology, history, and analytical methods associated with meprylcaine hydrochloride. Further research, particularly in obtaining more detailed quantitative data on its potency, toxicity, and pharmacokinetics, would be beneficial to fully elucidate the profile of this unique compound.

References

- Truant, A. P. (1958). Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Archives Internationales de Pharmacodynamie et de Thérapie, 115(4), 483-497.

- Vaiano, F., et al. (2020). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 187, 113335.

-

Wikipedia. (2023, December 1). Meprylcaine. Retrieved from [Link]

- Ogden, D. (Ed.). (2009). Microelectrode techniques: the Plymouth workshop handbook. The Company of Biologists.

- Shank, R. P., et al. (1987). Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine. Journal of Neurochemistry, 49(3), 851-858.

-

Creative Biolabs. (n.d.). Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. Retrieved from [Link]

- U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

-

Vaiano, F., et al. (2020). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. PubMed. Retrieved from [Link]

-

University of Leeds. (n.d.). Absorption, distribution, metabolism and excretion. Retrieved from [Link]

- de-Deus, G. A., et al. (2018). Evaluation of the plasmatic level of mepivacaine in different anatomical regions. Medicina Oral, Patología Oral y Cirugía Bucal, 23(3), e326.

-

O'Neill, M. J., et al. (1995). Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Retrieved from [Link]

-

Drug Central. (n.d.). meprylcaine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of mepivacaine in real samples. Retrieved from [Link]

- Perry, E. B., et al. (2018). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. eNeuro, 5(4).

-

ResearchGate. (n.d.). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT).... Retrieved from [Link]

-

Charles River. (n.d.). ADME DMPK Studies. Retrieved from [Link]

-

Molecular Devices. (n.d.). Development of Nav1.5 Assay, Electrophysiology System. Retrieved from [Link]

-

bioRxiv. (2023, May 17). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. Retrieved from [Link]

-

Pharmacy Journal. (2018, December 14). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). Retrieved from [Link]

-

JoVE. (n.d.). Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis. Retrieved from [Link]

- Kodirov, S. A., & Asrorov, A. M. (2023). Whole-cell patch-clamp recording and parameters. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1865(5), 184136.

- Lexchin, J. (2005). Drug withdrawals from the Canadian market for safety reasons, 1963–2004. CMAJ, 172(6), 765-767.

- U.S. Food and Drug Administration. (2010, March 3). Pharmacology Review(s) - CPY Document.

-

Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

- Al-Qirim, T. M., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Molecules, 28(1), 384.

- Arai, S., et al. (2003). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain research, 964(1), 83-90.

-

ClinicalTrials.gov. (n.d.). Opioid Free VS Opioid Anesthesia for Craniotomies. Retrieved from [Link]

-

Institute for Safe Medication Practices. (n.d.). Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility. Retrieved from [Link]

- de Oliveira, T. M., et al. (2025). In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia. Pharmaceutics, 17(8), 2095.

-

CenterWatch. (n.d.). Randomized Control Trial of a Topical Anesthetic to Evaluate Pain and Anxiety During Venipuncture. Retrieved from [Link]

- van der Kooij, M. A., et al. (2022). Discontinuation of psychotropic medication: a synthesis of evidence across medication classes.

-

UCLA Health. (2019, April 19). When psychiatric medications are abruptly discontinued, withdrawal symptoms may be mistaken for relapse. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Meprylcaine - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. meprylcaine [drugcentral.org]

- 6. Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 8. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. criver.com [criver.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. homepages.gac.edu [homepages.gac.edu]

- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

In Vitro Characterization of Meprylcaine Hydrochloride

Content Type: Technical Guide Audience: Researchers, Pharmaceutical Scientists, and Drug Development Professionals

Executive Summary

Meprylcaine hydrochloride (Oracaine) is a benzoate ester local anesthetic distinguished structurally by a secondary amine functional group, unlike the tertiary amines found in procaine or lidocaine. Historically utilized in dentistry, its pharmacological profile is characterized by rapid onset and short duration due to efficient hydrolysis by plasma pseudocholinesterases.

Beyond voltage-gated sodium channel (Nav) blockade, Meprylcaine exhibits significant monoamine reuptake inhibition, necessitating a dual-track in vitro characterization strategy covering both anesthetic potency and off-target neuropharmacology. This guide outlines the standard operating procedures (SOPs) for the complete in vitro profiling of Meprylcaine HCl, from physicochemical constants to metabolic stability.

Physicochemical Profiling

The physicochemical constants of Meprylcaine dictate its formulation stability and membrane permeability. As a secondary amine, its ionization behavior differs slightly from tertiary amine anesthetics, influencing its intracellular accumulation.

Core Parameters (Experimental & Predicted)

| Parameter | Value / Range | Method of Determination | Clinical Relevance |

| Molecular Weight | 271.78 g/mol (HCl Salt) | Mass Spectrometry | Dosing calculations |

| pKa | 9.15 ± 0.38 (Predicted) | Potentiometric Titration | Ionization state at physiological pH (7.4) |

| LogP (Octanol/Water) | ~3.02 | Shake-Flask / HPLC | Lipophilicity & Blood-Brain Barrier penetration |

| Solubility | >10 mg/mL (Water/PBS) | Gravimetric Analysis | Formulation feasibility |

| Melting Point | 150–151°C | DSC (Differential Scanning Calorimetry) | Solid-state stability |

Protocol: Potentiometric Determination of pKa

Objective: To determine the precise dissociation constant (

-

Preparation: Dissolve 5 mg of Meprylcaine HCl in 20 mL of degassed 0.1 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

-

Titration: Titrate with 0.1 M KOH volumetric standard under nitrogen atmosphere to prevent carbonate formation.

-

Data Acquisition: Record pH vs. volume of titrant added (minimum 20 points in the buffer region).

-

Analysis: Calculate

using the Henderson-Hasselbalch equation or Bjerrum plot analysis.-

Validation: The equivalence point should align with the stoichiometric ratio of the amine salt.

-

Pharmacological Mechanism (In Vitro)

Meprylcaine acts primarily by reversibly blocking voltage-gated sodium channels (Nav). However, its secondary mechanism—inhibition of monoamine transporters (DAT, NET, SERT)—requires specific exclusion assays during characterization.

Sodium Channel Blockade (Nav)

The drug binds to the intracellular portion of the Nav channel alpha-subunit, favoring the open and inactivated states.

Visualizing the Mechanism:

Caption: Kinetic pathway of Meprylcaine traversing the membrane to block intracellular Nav sites.

Protocol: Whole-Cell Patch Clamp Assay

Objective: Quantify the

-

Cell Line: HEK293 cells stably expressing human Nav1.7.

-

Solutions:

-

Extracellular: Standard Tyrode’s solution.

-

Intracellular (Pipette): CsF-based solution (to block K+ currents).

-

-

Configuration: Establish GΩ seal; rupture membrane for whole-cell configuration.

-

Voltage Protocol:

-

Holding Potential: -100 mV.

-

Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz (Tonic Block) and 10 Hz (Phasic/Use-Dependent Block).

-

-

Drug Application: Perfusion of Meprylcaine HCl (0.1 µM – 1000 µM).

-

Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to Hill equation.

Metabolic Stability & Hydrolysis

As a benzoate ester, Meprylcaine is a substrate for plasma butyrylcholinesterase (BChE). This rapid hydrolysis is a safety feature, preventing systemic toxicity, but necessitates careful handling during in vitro assays to prevent degradation before measurement.

Hydrolysis Pathway

Caption: Enzymatic cleavage of Meprylcaine by BChE into inactive metabolites.

Protocol: Plasma Stability Assay

Objective: Determine the in vitro half-life (

-

Matrix: Pooled human plasma (citrated), adjusted to pH 7.4.

-

Incubation: Spike Meprylcaine to 10 µM final concentration. Incubate at 37°C.

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Lidocaine-d10) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor Transitions: Parent ion [M+H]+ to specific fragment ions.

-

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Cytotoxicity & Biocompatibility

Local anesthetics can exhibit neurotoxicity at high concentrations. Characterization must define the therapeutic window between channel blockade and cellular necrosis/apoptosis.

Protocol: MTT Cell Viability Assay

Objective: Assess cytotoxicity in neuronal (SH-SY5Y) and fibroblast (L929) models.

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 7 days to induce neuronal phenotype. -

Treatment: Expose cells to Meprylcaine HCl (10 µM – 5 mM) for 24 hours.

-

Positive Control:[1] 10% DMSO or 1 mM Triton X-100.

-

Negative Control: Media only.

-

-

Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm.

-

Threshold: Determine

(Toxic Concentration 50%).-

Note: Compare

to the anesthetic

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4065, Meprylcaine. Retrieved from [Link]

-

Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. Journal of Physiology. Retrieved from [Link]

-

OpenAnesthesia. (2024). Pseudocholinesterase Deficiency and Ester Local Anesthetic Metabolism. Retrieved from [Link]

Sources

Meprylcaine hydrochloride CAS number and synonyms

Technical Monograph: Meprylcaine Hydrochloride Chemical Identity, Pharmacological Mechanism, and Analytical Profiling

Abstract

Meprylcaine Hydrochloride (CAS 956-03-6) is a benzoate ester-type local anesthetic structurally distinct from the procaine prototype due to its secondary amine functionality and steric hindrance at the amino-alcohol linkage. Beyond its classical voltage-gated sodium channel (

Chemical Identity & Nomenclature

| Parameter | Details |

| Primary Name | Meprylcaine Hydrochloride |

| CAS Number (Salt) | 956-03-6 |

| CAS Number (Base) | 495-70-5 |

| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate; hydrochloride |

| Common Synonyms | Oracaine; Epirocaine; 2-Methyl-2-(propylamino)-1-propanol benzoate hydrochloride |

| Chemical Formula | |

| Molecular Weight | 271.78 g/mol (Salt); 235.32 g/mol (Base) |

| SMILES | CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |

Structural & Physicochemical Properties

Meprylcaine is an ester-linked anesthetic.[1][2][3] Unlike procaine (which contains a tertiary amine), Meprylcaine features a secondary propylamino group . The steric bulk provided by the gem-dimethyl group adjacent to the amine contributes to its stability and lipophilicity profile.

-

Appearance: White crystalline powder (recrystallized from isopropanol).[1][4][2]

-

Solubility:

-

Acidity: A 1:50 aqueous solution yields a pH of approximately 5.7.[3]

Structural Classification Diagram

Pharmacological Mechanism

Meprylcaine possesses a dual mechanism of action, making it a unique probe in neuropharmacology.[2]

Mechanism 1: Voltage-Gated Sodium Channel Blockade

Like all local anesthetics, Meprylcaine binds to the intracellular portion of the voltage-gated sodium channel (Alpha subunit).[2]

-

Diffusion: The uncharged base diffuses across the lipophilic neuronal membrane.[8]

-

Protonation: Intracellularly, it re-equilibrates to the cationic form (

). -

Blockade: The cation binds to the channel pore, stabilizing the inactivated state and preventing

influx, thus halting action potential propagation.[8]

Mechanism 2: Monoamine Transporter (MAT) Inhibition

Unlike Lidocaine, Meprylcaine significantly inhibits the reuptake of:

-

Dopamine (DAT)

-

Norepinephrine (NET)

-

Serotonin (SERT)

This psychostimulant-like profile (similar to cocaine but without the same abuse potential in clinical contexts) suggests it modulates synaptic neurotransmitter levels, potentially affecting seizure thresholds and local vasoconstriction.

Synthesis & Manufacturing Pathway

The synthesis of Meprylcaine HCl typically follows a Schotten-Baumann esterification protocol followed by hydrochlorination.

Phase 1: Precursor Preparation

-

Reagents: 2-methyl-2-(propylamino)-1-propanol + Benzoyl Chloride.[9][4][2]

-

Conditions: The amino-alcohol is dissolved in an inert solvent (e.g., ether or toluene) with a base scavenger (NaOH) to neutralize the HCl byproduct of esterification.

Phase 2: Esterification

Phase 3: Salt Formation

-

The resulting oily base is extracted and treated with concentrated Hydrochloric Acid (HCl).[1][4][2]

-

Crystallization: The crude salt is recrystallized from boiling isopropanol to yield high-purity white crystals (MP 150-151°C).[1][4]

Analytical Profiling & Identification

For quality control (QC) and forensic identification, the following protocols are standard.

A. Infrared Spectroscopy (FT-IR)

-

Key Bands:

-

1710–1725 cm⁻¹: Strong Carbonyl (

) stretch (Benzoate ester). -

1270 cm⁻¹: C-O-C stretching (Ester).

-

~2960 cm⁻¹: C-H stretching (Alkyl propyl chain).

-

~1600 cm⁻¹: Aromatic ring skeletal vibrations.

-

B. HPLC Method (Reverse Phase)

-

Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

-

Detection: UV at 230 nm (Benzoate absorption max).

-

Flow Rate: 1.0 mL/min.

-

Rationale: The acidic pH ensures the amine remains protonated, preventing peak tailing on the silica support.

Safety & Toxicology

-

Acute Toxicity: LD50 (Mouse, Intraperitoneal) = 225 mg/kg.

-

Handling: Meprylcaine HCl is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Storage: Hygroscopic. Store in a tightly sealed container at controlled room temperature, away from light and moisture.

References

-

PubChem. (2025).[10] Meprylcaine Hydrochloride (Compound Summary).[11][5][1][4][2][3][10] National Library of Medicine. [Link]

-

DrugFuture. (2023). Meprylcaine - Chemical Index Database.[3][Link]

-

Reasenberg, J. R. (1956).[9] U.S. Patent No.[9] 2,767,207.[9][3] Washington, DC: U.S. Patent and Trademark Office. (Synthesis methodology source).

Sources

- 1. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Meprylcaine [drugfuture.com]

- 4. Meprylcaine | 495-70-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 9. Meprylcaine - Wikipedia [en.wikipedia.org]

- 10. 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | C14H22ClNO2 | CID 101925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

Technical Assessment: Meprylcaine Hydrochloride Solubility and Stability

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Distinction

Meprylcaine Hydrochloride (Oracaine) is a local anesthetic of the benzoate ester class, historically utilized in dentistry for its rapid onset and intermediate duration.[1]

Critical Distinction: Meprylcaine is frequently miscategorized in automated chemical databases as an "amide" anesthetic due to phonetic similarity with Mepivacaine.[1] Researchers must note that Meprylcaine contains an ester linkage (susceptible to hydrolysis), whereas Mepivacaine contains an amide linkage (resistant to hydrolysis).[1] This guide focuses strictly on the ester-based Meprylcaine HCl (CAS 956-03-6).[1][2][3]

The compound is characterized by a secondary amine and a gem-dimethyl substitution pattern on the alkyl chain, which imparts unique steric properties influencing its hydrolytic stability compared to linear esters like Procaine.[1]

Physicochemical Identity

The following data constitutes the baseline physicochemical profile for Meprylcaine HCl.

| Parameter | Value | Notes |

| IUPAC Name | 2-methyl-2-(propylamino)propyl benzoate hydrochloride | |

| CAS Number | 956-03-6 | HCl Salt |

| Molecular Formula | C₁₄H₂₁NO₂[1][2][4][5] · HCl | |

| Molecular Weight | 271.78 g/mol | |

| Melting Point | 150–151°C | Distinct crystalline transition [1][3] |

| pKa (Predicted) | ~9.15 | Secondary amine; base is highly lipophilic |

| Appearance | White crystalline powder | Hygroscopic tendency |

Solubility Profile

Aqueous Solubility & pH Dependence

Meprylcaine HCl is classified as freely soluble in water.[1][6] Its solubility is driven by the ionization of the secondary amine (propylamino group).

-

Quantitative Solubility: > 20 mg/mL (2% w/v) in aqueous media.[1] Clinical formulations typically employ a 2% concentration, which is readily achieved without co-solvents [2].[1]

-

Native pH: A 1:50 (2%) aqueous solution exhibits a pH of approximately 5.7 [3].[1] This acidic shift is characteristic of salts of weak bases and strong acids (HCl).[1]

-

pH-Solubility Relationship:

-

pH < 7.0: High solubility due to protonation of the amine (

). -

pH > 8.0: Solubility decreases sharply as the molecule reverts to its oily free base form. Precipitation risk increases significantly as pH approaches the pKa (~9.15).[1]

-

Organic Solvent Compatibility[1]

-

Ethanol: Soluble (> 10 mg/mL).[1][4] Suitable for preparing stock solutions for in vitro assays [1].[1]

-

Chloroform/Ether: The free base is soluble; the HCl salt is practically insoluble in non-polar ethers but may show slight solubility in chlorinated solvents.

-

DMSO: Sparingly soluble (1–10 mg/mL).[1][4] Care must be taken when using DMSO for biological assays to avoid precipitation upon dilution into aqueous buffers [1].[1]

Stability & Degradation Kinetics[1][8]

Hydrolysis Mechanism

The primary degradation pathway for Meprylcaine is the hydrolysis of the ester bond, yielding Benzoic Acid and 2-methyl-2-(propylamino)-1-propanol .[1][7] This reaction is catalyzed by both acid and base (specific acid/base catalysis).[1][8]

Mechanistic Diagram (Graphviz)

The following diagram illustrates the degradation pathway and the steric influence on reaction kinetics.

Caption: Hydrolytic degradation pathway of Meprylcaine. The gem-dimethyl group adjacent to the amine provides steric bulk that may retard hydrolysis relative to linear analogs like Procaine.

Steric Stabilization (The "Oracaine" Advantage)

Unlike Procaine, which has a linear alkyl chain, Meprylcaine possesses a gem-dimethyl group (two methyls on the same carbon) near the nitrogen.[1]

-

Hypothesis: This structural bulk creates a "steric shield" around the ester linkage.

-

Impact: While still susceptible to hydrolysis, the rate is theoretically slower than unhindered esters, granting slightly improved shelf-life in aqueous solution compared to Procaine, provided the pH is maintained between 3.5 and 5.5.[1]

Thermal Stability[1]

-

Solid State: Stable at room temperature (25°C).[1]

-

Solution State: Heat labile.[1] Autoclaving Meprylcaine solutions is not recommended as it accelerates ester hydrolysis.[1] Sterilization should be achieved via membrane filtration (0.22 µm).[1]

Analytical Methodologies

To validate solubility or monitor stability, the following self-validating protocols are recommended.

HPLC-UV Quantification

This method separates the intact drug from its primary degradation product (Benzoic Acid).[1]

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase:

-

Detection: UV at 230 nm (Benzoate absorption maximum).[1]

-

Validation Criterion: Benzoic acid will elute earlier (more polar) than the intact Meprylcaine. Resolution (Rs) between peaks must be > 2.0.[1]

Rapid Purity Check (Melting Point)

-

Protocol: Capillary melting point determination.

-

Acceptance Criteria: Sharp melting range between 150°C and 151°C .

-

Failure Mode: A broadened range (e.g., 145–150°C) indicates significant hydrolysis (presence of benzoic acid impurity) or moisture absorption.[1]

Handling & Formulation Guidelines

-

Buffer Selection: Avoid phosphate buffers at pH > 7.0 for long-term storage, as they may catalyze hydrolysis and induce precipitation of the base.[1] Citrate or acetate buffers (pH 4.0–5.0) are superior for maintaining stability.[1]

-

Stock Preparation:

-

Storage: Store lyophilized powder at 2–8°C. Solutions should be used fresh or stored frozen (-20°C) to arrest hydrolysis.

References

-

Cayman Chemical. (2024).[1] Meprylcaine (hydrochloride) Product Information & Solubility Data. [1][4]

-

Epstein, S., & Chilton, N.W. (1959).[1] The clinical effectiveness of certain local anesthetics in dental procedures. Oral Surgery, Oral Medicine, Oral Pathology.[1]

-

DrugFuture. (n.d.).[1] Meprylcaine Hydrochloride Physicochemical Properties.

-

ChemicalBook. (2025).[1] Meprylcaine Hydrochloride MSDS and Synthesis.

Sources

- 1. Meprylcaine | 495-70-5 [chemicalbook.com]

- 2. Meprylcaine [drugfuture.com]

- 3. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Meprylcaine Hydrochloride Research Chemical [benchchem.com]

- 8. researchgate.net [researchgate.net]

Neuropharmacological Research Applications of Meprylcaine Hydrochloride: A Dual-Mechanism Probe

Technical Guide & Whitepaper

Executive Summary

Meprylcaine hydrochloride (Oracaine) is often categorized merely as a legacy ester-type local anesthetic. However, in modern neuropharmacological research, it serves as a critical chemical probe due to its unique dual-mechanism profile . Unlike standard amide anesthetics (e.g., Lidocaine), Meprylcaine exhibits significant inhibitory activity on monoamine transporters (DAT, NET, SERT) alongside its canonical voltage-gated sodium channel (VGSC) blockade.

This guide outlines the technical utility of Meprylcaine HCl in dissecting the interface between anesthesia and neuroexcitation, specifically for researchers investigating seizure sensitization, ester-hydrolysis kinetics, and structure-activity relationships (SAR) of benzoate esters.

Molecular Pharmacology: The Dual-Action Mechanism

To utilize Meprylcaine effectively, researchers must understand its two distinct molecular targets.

Primary Target: Voltage-Gated Sodium Channels (Nav)

Meprylcaine functions as a state-dependent blocker of the Nav pore.[1]

-

Mechanism: It permeates the neuronal membrane in its uncharged (lipophilic) form. Intracellularly, it becomes protonated (ionized) due to its pKa (~9.1–9.9). The cationic species binds to the intracellular vestibule of the

-subunit, specifically interacting with phenylalanine residues in the S6 transmembrane segment (Domain IV). -

Kinetics: It exhibits "use-dependent" block, binding more effectively to open/inactivated channels during high-frequency firing.

Secondary Target: Monoamine Transporters (MATs)

Unlike Procaine, Meprylcaine possesses a structural homology to cocaine-like psychostimulants.

-

Activity: It inhibits the reuptake of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).[2]

-

Research Implication: This makes Meprylcaine a valuable control agent in addiction studies and neurotoxicity models, as it can induce CNS stimulation and seizure sensitization via monoaminergic accumulation, distinct from pure Na+ channel blockade toxicity.

Mechanism of Action Visualization

Figure 1: Dual-mechanism pathway showing transmembrane diffusion for Nav blockade and extracellular inhibition of monoamine transporters.

Comparative Technical Data

Researchers selecting Meprylcaine should note its rapid metabolic profile compared to amide analogues.

| Parameter | Meprylcaine HCl | Procaine HCl | Lidocaine HCl | Research Significance |

| Class | Ester (Benzoate) | Ester (PABA) | Amide | Meprylcaine lacks the p-amino group (less allergenic potential). |

| Target | Nav + MATs (DAT/NET) | Nav (Weak MAT) | Nav (No MAT) | Use Meprylcaine to study stimulant-like CNS effects. |

| Metabolism | Plasma Cholinesterase | Plasma Cholinesterase | Hepatic CYP450 | Meprylcaine is a substrate for butyrylcholinesterase kinetics. |

| pKa | ~9.15 - 9.9 | 8.9 | 7.9 | High pKa = slower onset in acidic tissue; useful for pH-dependency studies. |

| Solubility | Water, Ethanol | Water | Water, Ethanol | High solubility facilitates in vitro buffer preparation. |

Experimental Protocols

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: To quantify the potency of Meprylcaine in inhibiting Dopamine (DA) and Norepinephrine (NE) reuptake, differentiating it from pure Na+ blockers.

Reagents:

-

Rat striatal synaptosomes (freshly prepared).

-

[^3H]-Dopamine and [^3H]-Norepinephrine (radiolabeled tracers).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Meprylcaine HCl stock (10 mM in water).

Workflow:

-

Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) to prevent neurotransmitter degradation.

-

Incubation: Pre-incubate synaptosomes with varying concentrations of Meprylcaine (

to -

Uptake Initiation: Add [^3H]-DA or [^3H]-NE (final concentration 50 nM). Incubate for 5 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Plot log-concentration vs. % inhibition to determine

.

Validation Point: Run parallel samples with Cocaine (positive control) and Lidocaine (negative control for uptake inhibition). Meprylcaine should show an inhibition profile closer to Cocaine than Lidocaine.

Protocol B: In Vitro Metabolic Stability (Pseudocholinesterase Kinetics)

Objective: To determine the hydrolysis rate constant (

Workflow Visualization:

Figure 2: Workflow for determining the enzymatic hydrolysis rate of ester-linked anesthetics.

Methodology:

-

Matrix: Thaw pooled human plasma (contains active butyrylcholinesterase).

-

Spike: Add Meprylcaine HCl to plasma (Final conc: 10 µM).

-

Sampling: At time points

min, remove 100 µL aliquots. -

Quenching: Immediately add 300 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Bupivacaine). Vortex and centrifuge (10,000g, 5 min).

-

Detection: Inject supernatant into HPLC-UV or LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Safety & Toxicology (E-E-A-T)

Senior Scientist Note: While Meprylcaine is an ester, it is chemically a benzoate , not a para-aminobenzoate (PABA) derivative like Procaine.[2]

-

Allergenicity: It theoretically carries a lower risk of cross-hypersensitivity in patients/subjects allergic to PABA, though caution is required with all esters.

-

Neurotoxicity: Due to its monoamine transporter inhibition, overdose in animal models may manifest as CNS excitation (seizures) before cardiovascular depression. This is distinct from Lidocaine toxicity.[1]

-

Storage: Meprylcaine HCl is hygroscopic. Store at -20°C in a desiccator. Aqueous solutions undergo spontaneous hydrolysis at alkaline pH; prepare fresh in neutral buffers (pH 7.2–7.4).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4065, Meprylcaine. Retrieved from [Link]

-

DrugCentral (2024). Meprylcaine: Pharmacology and Target Profile. Retrieved from [Link]

-

Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. (Contextual grounding for Nav blockade mechanism). Retrieved from [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. (Contextual grounding for MAT inhibition protocols). Retrieved from [Link]

Sources

Methodological & Application

Meprylcaine hydrochloride experimental protocols for in vivo studies

An Application Guide to In Vivo Experimental Protocols for Meprylcaine Hydrochloride

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for meprylcaine hydrochloride. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind protocol design, ensuring that the methodologies are not only robust and reproducible but also contextually grounded in the unique pharmacology of the compound.

Meprylcaine hydrochloride is a synthetic, ester-type local anesthetic.[1] Its primary mechanism of action for local anesthesia is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[1][2] However, a distinguishing feature of meprylcaine is its dual function as a potent inhibitor of monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1][3] This secondary action imparts stimulant properties and necessitates specific neuropharmacological safety assessments in vivo. This guide provides comprehensive protocols to evaluate both the desired anesthetic efficacy and the potential central nervous system (CNS) liabilities of meprylcaine hydrochloride.

Part 1: Core Pharmacology and Rationale for In Vivo Testing

A thorough understanding of meprylcaine's mechanisms is critical for designing meaningful in vivo experiments. The choice of animal model and endpoints must be directly linked to the compound's pharmacological profile.

Mechanism 1: Local Anesthesia via Sodium Channel Blockade

Like all local anesthetics, meprylcaine's ability to induce a temporary loss of sensation stems from its interaction with voltage-gated sodium channels (Nav). By binding to a site within the inner pore of the channel, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions required for depolarization and action potential propagation.[2][4] This effect is localized and reversible.[2]

Rationale for Efficacy Testing: The primary goal is to quantify the onset, depth, and duration of the anesthetic effect. In vivo models are essential to understand how the drug behaves in a complex biological system, accounting for factors like tissue penetration, local blood flow, and metabolism, which cannot be fully replicated in vitro.[5] Efficacy is typically assessed in models of infiltration anesthesia and peripheral nerve blockade.[2]

Mechanism 2: CNS Effects via Monoamine Transporter Inhibition

Meprylcaine inhibits the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] This action, which is not prominent in many other local anesthetics like lidocaine, can increase synaptic concentrations of these neurotransmitters, leading to stimulant effects.[6] Critically, chronic inhibition of NET and interactions with the serotonin system via SERT inhibition can lower the convulsion threshold and lead to seizure sensitization.[6][7]